molecular formula C16H18ClN5O2S B13379800 3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one

3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B13379800
M. Wt: 379.9 g/mol
InChI Key: CTPOXLHASDNUDP-UHFFFAOYSA-N
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Description

3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound that features a triazine ring, a piperazine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The triazine ring can also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-6-methyl-1,2,4-triazin-5(4H)-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the piperazine and triazine moieties allows for versatile interactions with various biological targets, making it a compound of significant interest in multiple research fields .

Properties

Molecular Formula

C16H18ClN5O2S

Molecular Weight

379.9 g/mol

IUPAC Name

3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H18ClN5O2S/c1-11-15(24)18-16(20-19-11)25-10-14(23)22-8-6-21(7-9-22)13-4-2-12(17)3-5-13/h2-5H,6-10H2,1H3,(H,18,20,24)

InChI Key

CTPOXLHASDNUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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